N-(3-chloro-4-methylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides. This compound is characterized by the presence of a thiophene ring, a sulfonyl group, and a carboxamide group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Amidation Reaction: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic agent for targeting specific biological pathways.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide: can be compared with other thiophene carboxamides, sulfonyl amides, and aromatic amides.
Thiophene Carboxamides: Compounds with similar thiophene ring structures.
Sulfonyl Amides: Compounds containing sulfonyl groups attached to amides.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(3-chloro-4-methylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-13-8-9-14(12-16(13)20)21-19(23)18-17(10-11-26-18)22(2)27(24,25)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXUBIXLHXSZIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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